
Ethyl 2-(6-((tetrahydrofuran-2-yl)methoxy)nicotinamido)thiazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(6-((tetrahydrofuran-2-yl)methoxy)nicotinamido)thiazole-4-carboxylate is a complex organic compound that features a unique combination of functional groups, including a tetrahydrofuran ring, a nicotinamide moiety, and a thiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(6-((tetrahydrofuran-2-yl)methoxy)nicotinamido)thiazole-4-carboxylate typically involves multiple steps:
-
Formation of the Tetrahydrofuran Derivative: : The initial step involves the preparation of the tetrahydrofuran-2-yl methanol, which is achieved through the reduction of tetrahydrofuran-2-carboxylic acid using a reducing agent like lithium aluminum hydride (LiAlH4).
-
Nicotinamide Coupling: : The tetrahydrofuran-2-yl methanol is then reacted with nicotinoyl chloride in the presence of a base such as triethylamine to form the nicotinamido derivative.
-
Thiazole Ring Formation: : The final step involves the cyclization of the nicotinamido derivative with ethyl thiazole-4-carboxylate under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Ethyl 2-(6-((tetrahydrofuran-2-yl)methoxy)nicotinamido)thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The tetrahydrofuran ring can be oxidized to form a lactone using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The nicotinamido group can be reduced to an amine using reducing agents such as sodium borohydride (NaBH4).
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols to form amides or ethers, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of a lactone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of amides or ethers depending on the nucleophile used.
科学的研究の応用
Ethyl 2-(6-((tetrahydrofuran-2-yl)methoxy)nicotinamido)thiazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting nicotinamide adenine dinucleotide (NAD)-dependent enzymes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, offering a versatile platform for chemical modifications.
Materials Science: The unique combination of functional groups makes it a candidate for the development of novel materials with specific electronic or photonic properties.
作用機序
The mechanism of action of Ethyl 2-(6-((tetrahydrofuran-2-yl)methoxy)nicotinamido)thiazole-4-carboxylate involves its interaction with molecular targets such as NAD-dependent enzymes. The nicotinamide moiety can mimic the natural substrate of these enzymes, potentially inhibiting their activity and affecting metabolic pathways.
類似化合物との比較
Similar Compounds
Ethyl 2-(6-methoxynicotinamido)thiazole-4-carboxylate: Lacks the tetrahydrofuran ring, making it less versatile in terms of chemical reactivity.
Ethyl 2-(6-((tetrahydrofuran-2-yl)methoxy)benzamido)thiazole-4-carboxylate: Contains a benzamide instead of a nicotinamide moiety, which may alter its biological activity.
Uniqueness
Ethyl 2-(6-((tetrahydrofuran-2-yl)methoxy)nicotinamido)thiazole-4-carboxylate is unique due to the presence of the tetrahydrofuran ring, which provides additional sites for chemical modification and potential interactions with biological targets. This makes it a valuable compound for drug development and other scientific research applications.
特性
IUPAC Name |
ethyl 2-[[6-(oxolan-2-ylmethoxy)pyridine-3-carbonyl]amino]-1,3-thiazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5S/c1-2-23-16(22)13-10-26-17(19-13)20-15(21)11-5-6-14(18-8-11)25-9-12-4-3-7-24-12/h5-6,8,10,12H,2-4,7,9H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHGUQDKSRBBMDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)C2=CN=C(C=C2)OCC3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(2-methylphenoxy)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]acetamide](/img/structure/B2892854.png)

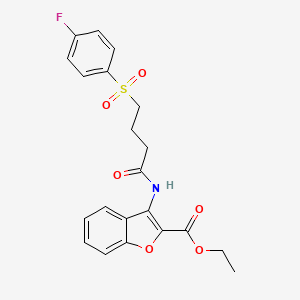
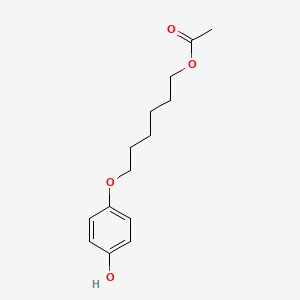
![2-[2-(3,5-dimethyl-1,2-oxazole-4-sulfonamido)-1-(thiophen-3-yl)ethoxy]ethan-1-ol](/img/structure/B2892862.png)
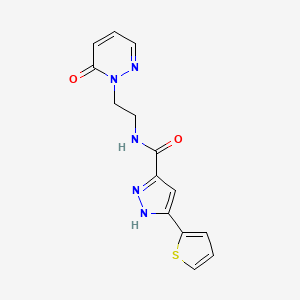
![5-((3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2892865.png)
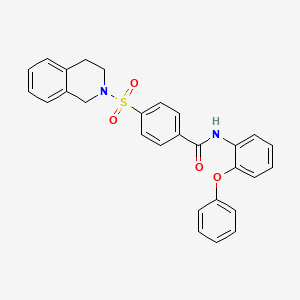
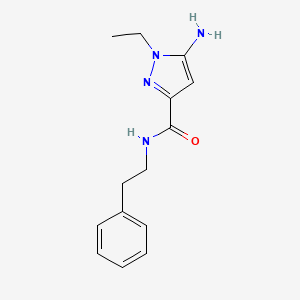
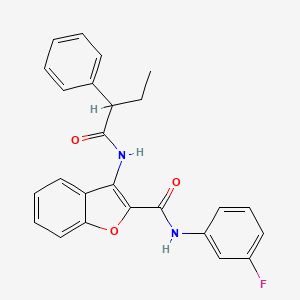
![N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(4-nitrophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2892871.png)
![(3aR,6aR)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole Dihydrochloride](/img/new.no-structure.jpg)
![6,7-Difluorobenzo[d]isoxazol-3(2h)-one](/img/structure/B2892875.png)
![4-[(4-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2892877.png)
